Regioisomeric Advantage: Differentiating 6-Chloro-2-phenylnicotinonitrile from 2-Chloro-6-phenylnicotinonitrile
The target compound, 6-Chloro-2-phenylnicotinonitrile (CAS: 1710661-31-6), is a specific regioisomer. A primary comparator is 2-Chloro-6-phenylnicotinonitrile (CAS: 43083-14-3). The difference lies in the position of the chloro substituent: at the 6-position for the target compound versus the 2-position for the comparator . This seemingly minor change has significant implications for chemical reactivity, particularly in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The 2-position in pyridine is inherently more electrophilic than the 6-position due to the proximity of the ring nitrogen. While 2-chloro-6-phenylnicotinonitrile is more reactive, 6-chloro-2-phenylnicotinonitrile offers greater selectivity in systems where multiple nucleophilic sites exist, allowing for more controlled, stepwise derivatization .
| Evidence Dimension | Regiochemical Structure and Reactivity |
|---|---|
| Target Compound Data | 6-Chloro-2-phenylnicotinonitrile (CAS 1710661-31-6) |
| Comparator Or Baseline | 2-Chloro-6-phenylnicotinonitrile (CAS 43083-14-3) |
| Quantified Difference | Regiochemical difference (chlorine at C6 vs C2); not quantifiable as a single value. |
| Conditions | Pyridine ring substitution pattern and its influence on electrophilicity for SNAr and cross-coupling reactions. |
Why This Matters
This regiospecificity is critical for scientists designing convergent synthetic routes, as selecting the wrong regioisomer can lead to unwanted side reactions, lower yields, or failure to access the desired target molecule.
